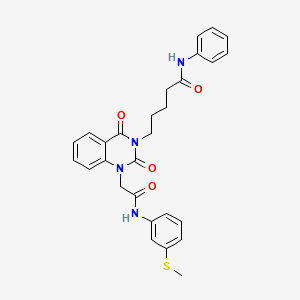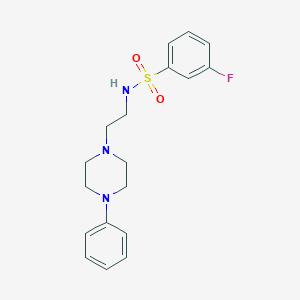
3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide” is a chemical compound. It shares some structural similarities with a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives that were designed and synthesized for the treatment of Alzheimer’s disease (AD) .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available in the search results, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Synthetic Pathways and Chemical Properties Research into benzenesulfonamide derivatives has shown the versatility of these compounds in chemical synthesis. For instance, studies have demonstrated the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution, highlighting the reactivity of sulfonamide groups and their utility in constructing complex heterocyclic systems (Ichikawa et al., 2006). This could provide a foundation for understanding the synthesis routes and reactivity of 3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide.
Biological Activities and Potential Applications Benzenesulfonamides have been extensively studied for their biological activities, which could hint at potential applications for similar compounds. For instance, novel sulphonamides incorporating triazene moieties have shown powerful inhibitory properties against carbonic anhydrase I and II, suggesting their potential in treating conditions where these enzymes' activity is dysregulated (Bilginer et al., 2019). The fluorine substitution noted for enhancing inhibitory action could relate to the specific chemical modifications in this compound, implying its possible relevance in medicinal chemistry.
Mechanism of Action
Target of action
Many compounds with a piperazine moiety, like “3-fluoro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide”, are known to interact with various neurotransmitter receptors in the nervous system, particularly serotonin and dopamine receptors .
Mode of action
The interaction of these compounds with their targets often involves binding to the receptor, which can either enhance or inhibit the receptor’s activity. This can lead to changes in neural signaling and ultimately influence physiological processes .
Biochemical pathways
The exact pathways affected would depend on the specific targets of the compound. For instance, if the compound targets serotonin receptors, it could influence the serotonin signaling pathway, which plays a role in mood regulation, sleep, and other functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “this compound” would depend on various factors, including its chemical structure and the characteristics of the organism it’s administered to. Unfortunately, without specific studies on this compound, it’s difficult to provide detailed information .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound enhances serotonin receptor activity, it could lead to increased serotonin signaling and potentially produce effects like mood elevation .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For instance, certain substances might enhance or inhibit the compound’s activity, while extreme pH or temperature could affect its stability .
properties
IUPAC Name |
3-fluoro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c19-16-5-4-8-18(15-16)25(23,24)20-9-10-21-11-13-22(14-12-21)17-6-2-1-3-7-17/h1-8,15,20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDMPMLAXYBTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=CC(=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

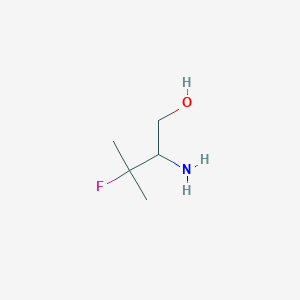
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2447293.png)
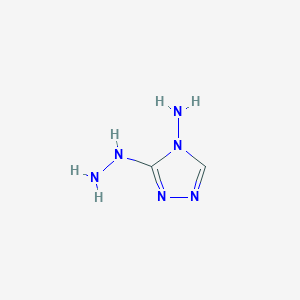
![2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2447296.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2447298.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2447299.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethylbutanamide](/img/structure/B2447300.png)
![N-[(4-methylphenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2447306.png)
![(E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2447307.png)
![3-Methyl-5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2447308.png)
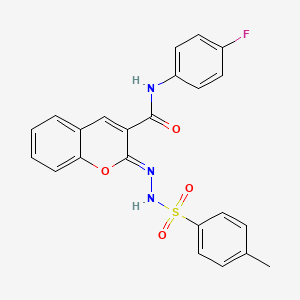
![(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B2447310.png)
